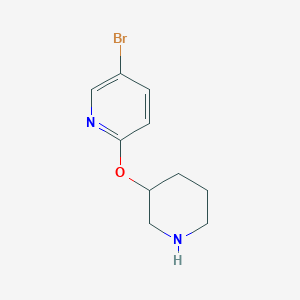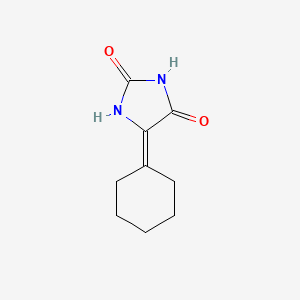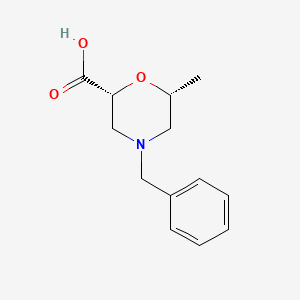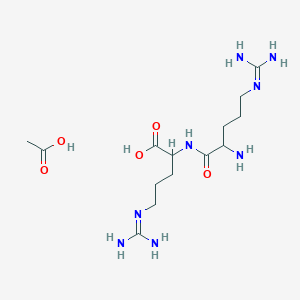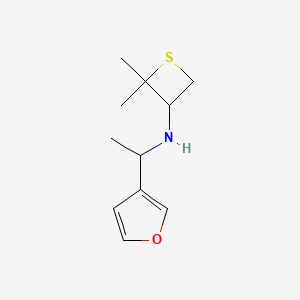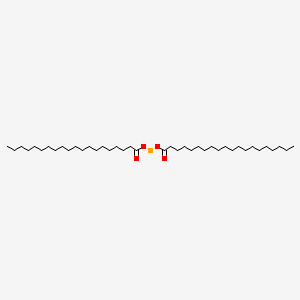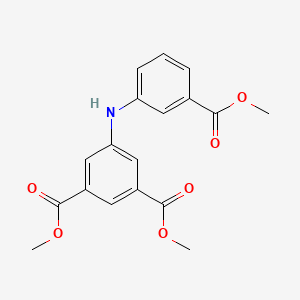
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate is a complex organic compound with a unique structure that includes both ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate typically involves a multi-step process. One common method starts with the reaction of 5-aminoisophthalic acid with dimethyl sulfate to form dimethyl 5-aminoisophthalate . This intermediate is then reacted with 3-(methoxycarbonyl)aniline under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and dioxane, and the process may require heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amine group to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate exerts its effects is not fully understood. it is believed to interact with various molecular targets through its ester and amine functional groups. These interactions can lead to changes in molecular pathways and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-aminoisophthalate: A precursor in the synthesis of Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate.
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate:
Uniqueness
This compound is unique due to its combination of ester and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C18H17NO6 |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
dimethyl 5-(3-methoxycarbonylanilino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-16(20)11-5-4-6-14(8-11)19-15-9-12(17(21)24-2)7-13(10-15)18(22)25-3/h4-10,19H,1-3H3 |
Clave InChI |
BBKZHGXOLNSZTP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


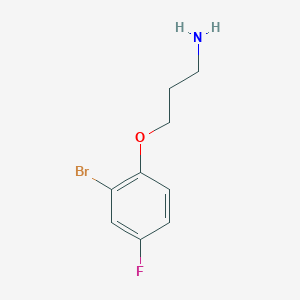
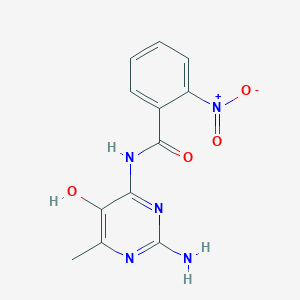

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
